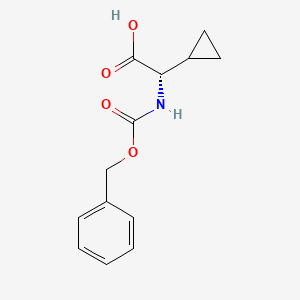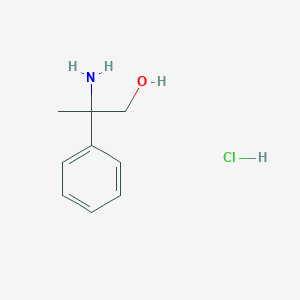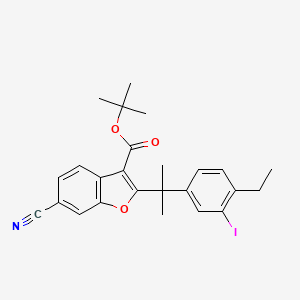
(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid
Übersicht
Beschreibung
(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, also known as (S)-BCCA, is an important organic compound used in a variety of scientific research and laboratory experiments. It is a cyclopropyl-based amino acid that has a wide range of applications in biochemistry and physiological research. (S)-BCCA is a chiral molecule, meaning it has two different forms that are mirror images of each other, and is synthesized in the laboratory using a variety of methods.
Wirkmechanismus
The mechanism of action of (S)-BCCA is not fully understood. However, it is thought to interact with a variety of proteins and other molecules in the body. It has been shown to interact with certain enzymes, receptors, and peptides, and to affect the structure and function of proteins. It is also thought to interact with certain hormones and other molecules in the body, although the exact mechanism is not yet known.
Biochemical and Physiological Effects
(S)-BCCA has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of certain enzymes, receptors, and peptides, and to affect the structure and function of proteins. It has also been shown to interact with certain hormones and other molecules in the body, although the exact mechanism is not yet known. In addition, (S)-BCCA has been shown to have an effect on the metabolism of certain drugs, as well as the absorption, distribution, and metabolism of certain nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-BCCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also a chiral molecule, meaning it has two different forms that are mirror images of each other, which can be used to study the effects of chiral compounds on the activity of enzymes, receptors, and other molecules. However, (S)-BCCA does have some limitations for use in laboratory experiments. It is not a very stable compound, and can degrade over time. In addition, it can interact with other compounds in the laboratory, and can be difficult to store and handle.
Zukünftige Richtungen
There are a variety of potential future directions for the use of (S)-BCCA in scientific research and laboratory experiments. One potential direction is to further explore the biochemical and physiological effects of (S)-BCCA on the activity of enzymes, receptors, and other molecules. Another potential direction is to explore the potential interactions of (S)-BCCA with other compounds in the laboratory, and to develop methods for improving the stability and handling of (S)-BCCA. Finally, further research could be conducted to explore the potential applications of (S)-BCCA in the development of new drugs and other treatments.
Wissenschaftliche Forschungsanwendungen
(S)-BCCA has a wide range of applications in scientific research and laboratory experiments. It is commonly used in biochemical and physiological research as it has been shown to have an effect on a variety of biological processes. In particular, (S)-BCCA has been used in studies of the effects of chiral compounds on the activity of enzymes, the interaction of chiral compounds with receptors, and the study of the effects of chiral compounds on the structure and function of proteins. It has also been used in studies of the effects of chiral compounds on the activity of peptides and other small molecules.
Eigenschaften
IUPAC Name |
(2S)-2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURBVFYCLCMKGU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)


